molecular formula C12H9Cl2NO2 B15174766 6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one

6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one

Cat. No.: B15174766
M. Wt: 270.11 g/mol
InChI Key: YPMLHTJUUSAHGP-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one is a chemical compound that belongs to the class of pyridinones Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one typically involves the reaction of 3,4-dichlorobenzaldehyde with 3-hydroxy-1-methylpyridin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydropyridinone derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 6-(3,4-Dichlorophenyl)-3-oxo-1-methylpyridin-2-one.

    Reduction: Formation of 6-(3,4-Dichlorophenyl)-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dichlorophenyl)-3-oxo-1-methylpyridin-2-one: An oxidized derivative with similar structural features.

    6-(3,4-Dichlorophenyl)-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one: A reduced derivative with different chemical properties.

    3,4-Dichlorophenyl derivatives: Compounds with the same phenyl ring but different substituents on the pyridinone ring.

Uniqueness

6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one

InChI

InChI=1S/C12H9Cl2NO2/c1-15-10(4-5-11(16)12(15)17)7-2-3-8(13)9(14)6-7/h2-6,16H,1H3

InChI Key

YPMLHTJUUSAHGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C(C1=O)O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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